Cas no 1240567-71-8 (3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole)
![3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole structure](https://www.kuujia.com/scimg/cas/1240567-71-8x500.png)
3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole
- 3-Nitro-1-[4-(trifluoromethoxy)benzyl]-1H-pyrazole
- [O-][N+](=O)C1=NN(CC2=CC=C(OC(F)(F)F)C=C2)C=C1
- BXRFLULKCABKPU-UHFFFAOYSA-N
- 1240567-71-8
- MFCD16810669
- 3-nitro-1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazole
- AKOS027427957
- 3-Nitro-1-(4-(trifluoromethoxy)benzyl)-1H-pyrazole
- SCHEMBL17316771
- G70826
-
- MDL: MFCD16810669
- Inchi: 1S/C11H8F3N3O3/c12-11(13,14)20-9-3-1-8(2-4-9)7-16-6-5-10(15-16)17(18)19/h1-6H,7H2
- InChI Key: BXRFLULKCABKPU-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(=CC=1)CN1C=CC([N+](=O)[O-])=N1)(F)F
Computed Properties
- Exact Mass: 287.052
- Monoisotopic Mass: 287.052
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 340
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 72.9
3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB422776-10 g |
3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole; . |
1240567-71-8 | 10g |
€1553.30 | 2023-04-24 | ||
abcr | AB422776-1 g |
3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole; . |
1240567-71-8 | 1g |
€616.10 | 2023-04-24 | ||
abcr | AB422776-5 g |
3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole; . |
1240567-71-8 | 5g |
€1106.00 | 2023-04-24 | ||
A2B Chem LLC | AJ26455-50g |
3-nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole |
1240567-71-8 | 95+% | 50g |
$3778.00 | 2024-01-04 | |
Ambeed | A967384-250mg |
3-Nitro-1-(4-(trifluoromethoxy)benzyl)-1H-pyrazole |
1240567-71-8 | 97% | 250mg |
$103.0 | 2024-04-25 | |
A2B Chem LLC | AJ26455-25g |
3-nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole |
1240567-71-8 | 95+% | 25g |
$2571.00 | 2024-01-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194704-5g |
3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1h-pyrazole |
1240567-71-8 | 98% | 5g |
¥8685.00 | 2024-08-09 | |
A2B Chem LLC | AJ26455-1g |
3-nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole |
1240567-71-8 | 97% | 1g |
$223.00 | 2024-04-20 | |
A2B Chem LLC | AJ26455-2g |
3-nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole |
1240567-71-8 | 95+% | 2g |
$863.00 | 2024-01-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194704-2g |
3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1h-pyrazole |
1240567-71-8 | 98% | 2g |
¥7300.00 | 2024-08-09 |
3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole Related Literature
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
Additional information on 3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole
Research Briefing on 3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole (CAS: 1240567-71-8)
This research briefing provides an in-depth analysis of the latest advancements related to the chemical compound 3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole (CAS: 1240567-71-8). This compound has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. The briefing synthesizes recent findings from peer-reviewed journals, patent filings, and industry reports to offer a comprehensive overview of its properties, mechanisms, and therapeutic potential.
The compound 3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse pharmacological activities. Recent studies have highlighted its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the context of targeting inflammatory and neurological disorders. The trifluoromethoxy group in its structure enhances its metabolic stability and bioavailability, making it a promising candidate for further investigation.
One of the most notable findings in recent literature is the compound's interaction with specific enzyme targets, such as cyclooxygenase-2 (COX-2) and monoamine oxidases (MAOs). Preliminary in vitro studies have demonstrated its inhibitory effects on these enzymes, suggesting potential applications in the treatment of conditions like chronic inflammation and neurodegenerative diseases. However, further in vivo studies are required to validate these findings and assess its safety profile.
In addition to its pharmacological potential, 3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole has also been explored for its utility in chemical synthesis. Researchers have developed efficient synthetic routes to produce this compound with high yield and purity, as evidenced by recent patent applications. These advancements are critical for scaling up production and facilitating its integration into drug development pipelines.
Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic and pharmacodynamic properties. Current research efforts are focused on structural modifications to enhance its selectivity and reduce off-target effects. Collaborative initiatives between academia and industry are expected to accelerate progress in this area, paving the way for clinical trials in the near future.
In conclusion, 3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole represents a compelling area of research in chemical biology and medicinal chemistry. Its unique structural features and biological activities position it as a valuable tool for drug discovery. Continued exploration of its mechanisms and applications will undoubtedly contribute to the development of novel therapeutic agents. This briefing underscores the importance of interdisciplinary collaboration and innovation in advancing our understanding of this compound and its potential benefits to human health.
1240567-71-8 (3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole) Related Products
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
